molecular formula C7H10O B13964773 Hepta-5,6-dien-2-one CAS No. 20449-20-1

Hepta-5,6-dien-2-one

Cat. No.: B13964773
CAS No.: 20449-20-1
M. Wt: 110.15 g/mol
InChI Key: HDLLMNOIFRGFIG-UHFFFAOYSA-N
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Description

Hepta-5,6-dien-2-one is an organic compound characterized by its unique structure featuring a seven-carbon chain with conjugated double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-5,6-dien-2-one can be synthesized through several methods. One common approach involves the dimerization of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) over various zeolite catalysts. This reaction typically occurs at elevated temperatures around 250°C and utilizes catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41 . The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of high-energy-density fuels (HEDFs) and petrochemical processes. Cyclopentadiene and acetylene are commonly used as raw materials for the production of norbornadiene, which is then dimerized to form this compound .

Chemical Reactions Analysis

Types of Reactions

Hepta-5,6-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Hepta-5,6-dien-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hepta-5,6-dien-2-one involves its interaction with various molecular targets and pathways. For instance, in the presence of Lewis acids, the compound undergoes heavy atom tunneling, which lowers activation barriers and facilitates reactions that would otherwise be energetically unfavorable . This unique mechanism is of particular interest in the study of quantum tunneling and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hepta-5,6-dien-2-one is unique due to its conjugated diene system and ketone functional group, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo heavy atom tunneling in the presence of Lewis acids further distinguishes it from similar compounds .

Properties

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h4H,1,5-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLLMNOIFRGFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500677
Record name Hepta-5,6-dien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-20-1
Record name Hepta-5,6-dien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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